molecular formula C10H16N2O2 B2600191 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1017783-64-0

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2600191
CAS No.: 1017783-64-0
M. Wt: 196.25
InChI Key: UORJTRNJVITXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a tert-butyl group, two methyl groups, and a carboxylic acid group .


Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . It has a predicted melting point of 113.94°C, a predicted boiling point of 318.1°C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.53 .

Scientific Research Applications

Synthesis and Ligand Behavior

  • Alkylzinc Complexes with Monoanionic Heteroscorpionate Ligands : The synthesis of new chiral ligands involving 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives and their coordination to zinc ions has been explored. These complexes demonstrate the versatile chemical behavior of this compound in forming alkylzinc complexes (Hegelmann et al., 2003).

Chemical Reactivity and Synthesis

  • Condensation Reactions : The compound is utilized in condensation reactions with non-nucleophilic N-heterocycles and anilides, showcasing its reactivity and applicability in the synthesis of a wide range of nitrogen compounds (Umehara, Ueda, & Tokuyama, 2016).
  • Synthesis of Pyrazole-5-carboxylates : It is used in the synthesis of 4-substituted 1H-pyrazole-5-carboxylates, indicating its role in the regiospecific conversion of various chemical groups, which is crucial for creating specific molecular structures (Rosa et al., 2008).

Structural and Dynamic Properties

  • Study of Solid-State Structure and Dynamics : Research on the structure of simple pyrazole-4-carboxylic acids, including derivatives of this compound, has been conducted to understand their polymorphism and proton transfer in the solid state (Infantes et al., 2013).

Supramolecular Chemistry

  • Formation of Supramolecular Assemblies : The compound plays a role in the formation of supramolecular assemblies with benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles. This research highlights the compound's significance in the directed assembly of varied supramolecular frameworks (Singh, Tomar, & Kashyap, 2015).

Applications in Organic Synthesis

  • Synthesis of Novel Derivatives : The compound has been used in the synthesis of novel 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, demonstrating its utility in creating complex hydrogen-bonded framework structures (Asma et al., 2018).

Safety and Hazards

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-8(9(13)14)7(2)12(11-6)10(3,4)5/h1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORJTRNJVITXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.